molecular formula C10H14N2O2 B13215814 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid

2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13215814
M. Wt: 194.23 g/mol
InChI Key: JAPIAPRYKDJVJZ-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features an imidazole ring attached to a cyclohexane carboxylic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include imidazolone derivatives, alcohols, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with different substitution patterns on the cyclohexane ring.

    2-(1H-imidazol-1-yl)benzoic acid: Features a benzene ring instead of a cyclohexane ring.

    2-(1H-imidazol-1-yl)ethanol: Contains an ethanol moiety instead of a carboxylic acid group.

Uniqueness

2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of an imidazole ring and a cyclohexane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-imidazol-1-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12/h5-9H,1-4H2,(H,13,14)

InChI Key

JAPIAPRYKDJVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C=CN=C2

Origin of Product

United States

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